molecular formula C15H12ClN3OS B11310745 3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide

3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11310745
M. Wt: 317.8 g/mol
InChI Key: ULEAHRAQUHNBEU-UHFFFAOYSA-N
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Description

3-CHLORO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a synthetic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a pyrazole ring, and a benzamide moiety. These structural components are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the pyrazole and benzamide groups. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Corresponding substituted derivatives

Mechanism of Action

The mechanism of action of 3-CHLORO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CHLORO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its combination of the thiophene, pyrazole, and benzamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple biological targets and exhibit a broad spectrum of activities .

Properties

Molecular Formula

C15H12ClN3OS

Molecular Weight

317.8 g/mol

IUPAC Name

3-chloro-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C15H12ClN3OS/c16-12-4-1-3-11(9-12)15(20)18-14-6-7-17-19(14)10-13-5-2-8-21-13/h1-9H,10H2,(H,18,20)

InChI Key

ULEAHRAQUHNBEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=NN2CC3=CC=CS3

Origin of Product

United States

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